Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
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Overview
Description
Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is a compound that combines the properties of tert-butyl esters and sulfonimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylsulfonimidoyl)propanoate typically involves the reaction of tert-butyl acrylate with a sulfonimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl 3-(methylsulfonimidoyl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(methylsulfonimidoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates or sulfoximines.
Reduction: The compound can be reduced to form sulfonamides or other reduced sulfur species.
Substitution: The tert-butyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonimidates, sulfoximines
Reduction: Sulfonamides
Substitution: Various esters or amides depending on the nucleophile used
Scientific Research Applications
Tert-butyl 3-(methylsulfonimidoyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique chemical properties.
Medicine: Explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)propanoate involves its interaction with various molecular targets and pathways. The sulfonimidoyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. Additionally, the tert-butyl ester group can undergo hydrolysis or substitution, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(methylsulfonyl)propanoate: Similar structure but lacks the imidoyl group.
Tert-butyl 3-(methylsulfonamido)propanoate: Contains a sulfonamide group instead of a sulfonimidoyl group.
Tert-butyl 3-(methylsulfonyl)propanoate;oxalic acid: Similar structure but with different functional groups.
Uniqueness
Tert-butyl 3-(methylsulfonimidoyl)propanoate is unique due to the presence of the sulfonimidoyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.C2H2O4/c1-8(2,3)12-7(10)5-6-13(4,9)11;3-1(4)2(5)6/h9H,5-6H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMATCTXJOTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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